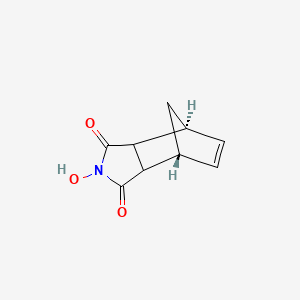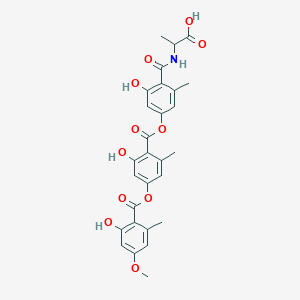
N-Hydroxy-5-norbornene-2,3-dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-5-norbornene-2,3-dicarboxylimide is a chemical compound with the molecular formula C9H9NO3. It is also known by its systematic name, N-hydroxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide. This compound is notable for its applications in peptide synthesis, where it serves as an effective reagent to decrease racemization and inhibit the formation of N-acylureas .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-hydroxy-5-norbornene-2,3-dicarboxylimide involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide. This intermediate is then reacted with hydrogen peroxide, followed by hydrolysis and acidification to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylimide typically follows similar routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-5-norbornene-2,3-dicarboxylimide undergoes various chemical reactions, including:
Oxidation: It can act as a mediator in oxidation reactions, such as the oxidation of fullerene.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It is used in peptide synthesis to form peptide bonds, where it reacts with amino acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: In peptide synthesis, it is often used in combination with dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds.
Major Products Formed
Scientific Research Applications
N-hydroxy-5-norbornene-2,3-dicarboxylimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-hydroxy-5-norbornene-2,3-dicarboxylimide exerts its effects involves its ability to act as a mediator in chemical reactions. In peptide synthesis, it decreases racemization and inhibits the formation of N-acylureas by stabilizing the intermediate compounds . In antiviral applications, it inhibits the reverse transcriptase enzyme, blocking the synthesis of viral DNA .
Comparison with Similar Compounds
N-hydroxy-5-norbornene-2,3-dicarboxylimide can be compared with other similar compounds, such as:
N-methyl-5-norbornene-2,3-dicarboxylimide: This compound is used in similar applications but has different reactivity and stability profiles.
5-norbornene-2,3-dicarboximide: Another related compound with applications in chemical synthesis.
N-hydroxy-5-norbornene-2,3-dicarboxylimide is unique due to its specific structure, which allows it to act effectively in peptide synthesis and oxidation reactions, making it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
(1R,7S)-4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2/t4-,5+,6?,7? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSTQCWRDLYJA-DPTVFECHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)

![(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime](/img/structure/B1250807.png)



![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)





